N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-difluorobenzene-1-sulfonamide N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-difluorobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1019099-26-3
VCID: VC11921017
InChI: InChI=1S/C21H18F2N6O2S/c1-13-11-14(2)29(27-13)21-10-9-20(25-26-21)24-16-4-6-17(7-5-16)28-32(30,31)19-8-3-15(22)12-18(19)23/h3-12,28H,1-2H3,(H,24,25)
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C
Molecular Formula: C21H18F2N6O2S
Molecular Weight: 456.5 g/mol

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-difluorobenzene-1-sulfonamide

CAS No.: 1019099-26-3

Cat. No.: VC11921017

Molecular Formula: C21H18F2N6O2S

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-difluorobenzene-1-sulfonamide - 1019099-26-3

Specification

CAS No. 1019099-26-3
Molecular Formula C21H18F2N6O2S
Molecular Weight 456.5 g/mol
IUPAC Name N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,4-difluorobenzenesulfonamide
Standard InChI InChI=1S/C21H18F2N6O2S/c1-13-11-14(2)29(27-13)21-10-9-20(25-26-21)24-16-4-6-17(7-5-16)28-32(30,31)19-8-3-15(22)12-18(19)23/h3-12,28H,1-2H3,(H,24,25)
Standard InChI Key RFRXLAGUODZMMF-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C

Introduction

Structural and Physicochemical Properties

The compound’s structure combines three pharmacologically relevant motifs: a pyridazine ring, a 3,5-dimethylpyrazole group, and a 2,4-difluorobenzenesulfonamide fragment. Pyridazine derivatives are known for their ability to participate in hydrogen bonding and π-π stacking interactions, which enhance target binding affinity. The 3,5-dimethylpyrazole substituent introduces steric bulk and metabolic stability, as methyl groups resist oxidative degradation . Meanwhile, the 2,4-difluorobenzenesulfonamide moiety contributes to electronegativity and lipophilicity, factors critical for membrane permeability and bioavailability .

Molecular Geometry and Electronic Configuration

Computational modeling of analogous sulfonamide-containing compounds reveals that the sulfonamide group adopts a planar conformation, facilitating interactions with enzymatic active sites. Fluorine atoms at the 2- and 4-positions of the benzene ring induce electron-withdrawing effects, polarizing the sulfonamide’s sulfur atom and enhancing its hydrogen-bond-accepting capacity . This electronic configuration may improve binding to targets such as carbonic anhydrases or tyrosine kinases, which often feature polar active sites .

Physicochemical Profile

Key physicochemical parameters are summarized in Table 1. The compound’s moderate molecular weight (456.5 g/mol) and calculated partition coefficient (LogP ≈ 2.8, estimated via PubChem algorithms ) suggest favorable absorption characteristics. The presence of two fluorine atoms increases metabolic stability by blocking cytochrome P450-mediated oxidation at vulnerable positions .

Table 1: Physicochemical Properties of N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-difluorobenzene-1-sulfonamide

PropertyValue
Molecular FormulaC21H18F2N6O2S
Molecular Weight456.5 g/mol
LogP (Estimated)2.8
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors8 (N, O, F atoms)
Rotatable Bonds6

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows a multi-step sequence common to pyridazine-sulfonamide hybrids (Figure 1). Initial steps involve the preparation of 3,5-dimethylpyrazole, which is subsequently coupled to a 6-aminopyridazine intermediate via nucleophilic aromatic substitution. The final sulfonamide linkage is achieved through reaction of the aniline-containing intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions. Microwave-assisted synthesis has been reported for analogous compounds, reducing reaction times from hours to minutes while improving yields.

Stability and Reactivity

The compound exhibits stability under ambient conditions but may degrade upon prolonged exposure to UV light due to the pyridazine ring’s photosensitivity. The sulfonamide group is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating careful pH control during formulation . Fluorine atoms enhance stability against oxidative metabolism, as demonstrated in related fluorinated sulfonamides .

Biological Activities and Mechanisms

Antimicrobial and Anti-Inflammatory Effects

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity by disrupting bacterial DNA gyrase or fungal lanosterol demethylase . The 3,5-dimethylpyrazole moiety in this compound could potentiate such effects, as methyl groups enhance membrane penetration. Additionally, sulfonamides are established inhibitors of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications .

Table 2: Biological Activities of Structural Analogs

Compound ClassTargetIC50/EC50
Pyridazine-sulfonamidesEGFR12–85 nM
Fluorinated pyrazolesCOX-20.3–1.2 μM
Aryl sulfonamidesCarbonic anhydrase8–15 nM

Pharmacokinetic and Toxicological Considerations

Metabolism and Excretion

In vitro studies of similar compounds show hepatic clearance rates of 12–15 mL/min/kg, primarily via glucuronidation of the sulfonamide nitrogen . The 3,5-dimethylpyrazole group resists oxidative metabolism, reducing first-pass effects.

Toxicity Profile

No acute toxicity data exist for this compound, but related sulfonamides exhibit LD50 values >500 mg/kg in rodents. Potential off-target effects include inhibition of carbonic anhydrase isoforms, leading to metabolic acidosis .

Future Research Directions

Target Validation and Optimization

Priority should be given to target identification via chemoproteomic approaches. Structural modifications, such as replacing the 2,4-difluorophenyl group with a 4-ethoxyphenyl moiety (as in PubChem CID 16809574 ), could optimize selectivity and potency.

Preclinical Development

Rodent pharmacokinetic studies and xenograft models are needed to evaluate antitumor efficacy. Parallel investigations into antimicrobial activity should screen against ESKAPE pathogens and Candida species.

Formulation Strategies

Nanoencapsulation or prodrug approaches may address solubility limitations. For instance, conjugating the sulfonamide to a polyethylene glycol (PEG) chain could improve aqueous solubility without compromising target binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator